molecular formula C19H24N6O3S2 B2422738 N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898436-57-2

N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2422738
CAS No.: 898436-57-2
M. Wt: 448.56
InChI Key: YQSNAVSRMQVXDZ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N6O3S2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Modeling

A series of compounds including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide were synthesized to explore their structural and spectral features using DFT calculations. The study indicated significant cytotoxic activities against various cancer cell lines, highlighting the compound's potential in anticancer research (Sraa Abu-Melha, 2021).

Pharmacological Evaluation as Glutaminase Inhibitors

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including similar structures, has shown potent and selective allosteric inhibition of kidney-type glutaminase (GLS). These findings present an opportunity to develop more potent GLS inhibitors with improved drug-like properties, indicating potential therapeutic applications in treating cancer (K. Shukla et al., 2012).

Optoelectronic Properties

Thiazole-containing monomers synthesized through amidification reactions were investigated for their optoelectronic properties. This research contributes to the development of materials with potential applications in electronics and photonics (P. Camurlu & N. Guven, 2015).

Anticancer Agents

The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their evaluation as anticancer agents against human lung adenocarcinoma cells and mouse embryoblast cell line revealed selective cytotoxicity. This underscores the compound's utility in developing selective anticancer therapies (A. Evren et al., 2019).

Hirshfeld Surface Analysis

The study involving N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide characterized by IR and single-crystal X-ray diffraction, followed by a detailed Hirshfeld surface analysis, provides insights into the compound's structural properties, potentially guiding further chemical synthesis and material design applications (N. Rani et al., 2015).

Mechanism of Action

It’s worth noting that compounds with a 1,3,4-thiadiazole core have been studied for their potential cytotoxic properties . This suggests that “N-(3-acetamidophenyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” or “2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide” might also have potential applications in cancer treatment, but this is purely speculative without specific studies on this compound.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S2/c1-12(26)20-14-8-5-9-15(10-14)21-16(27)11-29-19-25-24-18(30-19)23-17(28)22-13-6-3-2-4-7-13/h5,8-10,13H,2-4,6-7,11H2,1H3,(H,20,26)(H,21,27)(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSNAVSRMQVXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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